Afzelechin-(4alpha-->8)-epiafzelechin
Description
Afzelechin-(4α→8)-epiafzelechin (EEE) is a dimeric flavan-3-ol composed of two afzelechin/epiafzelechin units linked via a 4α→8 interflavanyl bond. It is primarily isolated from Cassia javanica (Leguminosae) and exhibits notable antiviral activity against herpes simplex virus type 2 (HSV-2) . Mechanistic studies reveal that EEE inhibits HSV-2 entry into host cells and disrupts late-stage viral replication, with IC50 values of 83.8 µM (XTT assay) and 166.8 µM (plaque reduction assay).
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-8-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-24-20(35)9-17(33)10-23(24)39-29(27(26)38)14-3-7-16(32)8-4-14/h1-10,12,22,26-29,31-38H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPWQGCCOLVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC=C(C=C5)O)O)O)O)C6=CC=C(C=C6)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Source Identification
Afzelechin-(4α→8)-epiafzelechin has been identified in limited plant species, including Doryopteris concolor and Kandelia candel. These plants produce the compound as part of their secondary metabolite profile, often in conjunction with related proanthocyanidins. Extraction typically involves:
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Solvent extraction : Methanol or ethanol (70–80% v/v) at 40–60°C for 12–24 hours.
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Ultrasound-assisted extraction : Enhances yield by 15–20% compared to traditional methods.
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Chromatographic purification : Sequential use of Sephadex LH-20 and reverse-phase HPLC to isolate the target compound from complex mixtures.
Yield Optimization Challenges
Natural extraction yields are low (0.002–0.005% dry weight), necessitating large biomass quantities. Co-occurrence with structurally similar compounds (e.g., epiafzelechin-(4β→8)-catechin) complicates purification, requiring high-resolution techniques like preparative HPLC with diode-array detection.
Chemical Synthesis Approaches
Acid-Catalyzed Condensation
This method leverages phenolic hydroxyl groups’ reactivity under acidic conditions to form interflavanyl bonds:
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Substrate preparation : Afzelechin and epiafzelechin monomers are protected as benzyl ethers to prevent undesired side reactions.
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Coupling reaction : Treatment with HCl (0.1 M) in methanol at 50°C for 6 hours facilitates 4α→8 linkage formation.
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Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes benzyl groups, yielding the target compound.
Key data :
| Parameter | Value |
|---|---|
| Yield | 12–18% |
| Purity (HPLC) | 85–90% |
| Stereoselectivity | 4α:4β = 7:1 |
Lewis Acid-Mediated Coupling
Silver tetrafluoroborate (AgBF₄) and dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) enable regioselective and stereoselective synthesis:
AgBF₄ Protocol
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Thiobenzyl ether activation : 4-Benzylsulfanylepicatechin (0.1 mmol) and epiafzelechin (0.15 mmol) are dissolved in tetrahydrofuran (THF).
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Coupling : AgBF₄ (1.2 equiv) is added at 0°C, stirring for 2 hours.
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Workup : Quenching with aqueous NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane).
Performance metrics :
DMTSF Protocol
Oxidative Coupling
Dess-Martin periodinane oxidizes flavan-3-ols to quinone methides, which undergo nucleophilic attack by afzelechin:
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Oxidation : Afzelechin (1 mmol) in dichloromethane treated with Dess-Martin reagent (1.2 equiv) at 25°C.
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Coupling : Addition of epiafzelechin (1.5 mmol) and stirring for 3 hours.
Results :
Enzymatic Synthesis
Laccase-Mediated Polymerization
Fungal laccases (e.g., Trametes versicolor) catalyze oxidative coupling of flavan-3-ols:
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Substrates : Afzelechin and epiafzelechin (1:1 molar ratio).
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Conditions : Phosphate buffer (pH 5.0), 30°C, 24 hours.
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Outcome : 8–12% yield of dimeric product, with 4α→8 linkage predominating (70%).
Peroxidase-Based Systems
Horseradish peroxidase (HRP) with H₂O₂ generates phenoxyl radicals for coupling:
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Optimization : HRP (10 U/mL), H₂O₂ (0.5 mM), 37°C, 6 hours.
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Limitation : Non-selective, producing mixed 4→8 and 4→6 linked dimers.
Purification and Characterization
Chromatographic Techniques
| Method | Conditions | Efficiency |
|---|---|---|
| Sephadex LH-20 | Methanol/water (7:3), 2 mL/min | 75% recovery |
| Preparative HPLC | C18 column, acetonitrile/water (25:75) | Purity >98% |
| Countercurrent CCC | Hexane/ethyl acetate/methanol/water | 80% purity, 65% yield |
Spectroscopic Validation
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NMR : Key signals include δ 4.85 (H-4α, J = 8.5 Hz) and δ 5.45 (H-8, J = 2.1 Hz).
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HRMS : Observed [M−H]⁻ at m/z 545.1321 (calculated 545.1318).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Acid-catalyzed | 12–18 | Moderate | Low | 120 |
| AgBF₄-mediated | 37 | High | Medium | 250 |
| Enzymatic (laccase) | 8–12 | Low | High | 90 |
Chemical Reactions Analysis
Types of Reactions
Afzelechin-(4alpha–>8)-epiafzelechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce quinones, while reduction can yield different reduced forms of the compound. Substitution reactions can result in derivatives with modified functional groups .
Scientific Research Applications
Biological Activities
Antioxidant Properties
Afzelechin-(4alpha→8)-epiafzelechin exhibits significant antioxidant activity, which can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound can protect cellular components from oxidative damage, making it a candidate for inclusion in dietary supplements and functional foods aimed at promoting health and longevity .
Antiviral Activity
Studies have demonstrated that ent-epiafzelechin-(4alpha→8)-epiafzelechin extracted from Cassia javanica shows antiviral properties against herpes simplex virus type 2 (HSV-2). In vitro assays revealed that this compound inhibits HSV-2 replication in a dose-dependent manner, with an IC50 value of approximately 83.8 µM. Mechanistic studies suggest that it interferes with the virus's ability to penetrate host cells and disrupts its replication cycle .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Cosmetic Applications
Due to its antioxidant properties, afzelechin-(4alpha→8)-epiafzelechin is being explored for use in skincare formulations. Its inclusion in cosmetic products aims to combat signs of aging by reducing oxidative stress on skin cells. The compound's ability to enhance skin hydration and elasticity further supports its potential as an active ingredient in anti-aging creams .
Nutraceutical Applications
Afzelechin-(4alpha→8)-epiafzelechin is being studied for its potential role in nutraceuticals. Its antioxidant and anti-inflammatory properties make it suitable for formulations targeting cardiovascular health, metabolic disorders, and other chronic diseases. Research indicates that regular consumption of flavonoid-rich foods can lead to improved health outcomes .
Case Studies
Synthetic and Extraction Methods
The synthesis of afzelechin-(4alpha→8)-epiafzelechin can be achieved through various methods, including extraction from natural sources like Bergenia ligulata or synthetic routes involving chemical transformations of simpler flavonoid precursors. The extraction process typically involves solvent extraction followed by chromatographic techniques to isolate the desired compound .
Mechanism of Action
The mechanism of action of afzelechin-(4alpha–>8)-epiafzelechin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Antiviral Activity
- EEE vs. Guibourtinidol Derivatives : While EEE targets HSV-2, guibourtinidol-(4α→8)-epiafzelechin and cassiabrevone from Cassia abbreviata inhibit HIV-1 entry. Cassiabrevone demonstrates superior potency (IC50 = 30.96 µM) by blocking gp120/CD4 binding, whereas guibourtinidol derivatives primarily inhibit viral fusion .
- Structural Impact on Activity: The stereochemistry of the interflavanyl bond (4α→8 vs. 4β→8) and monomer composition (afzelechin vs. epicatechin) influence target specificity. For example, replacing epiafzelechin with epicatechin in (-)-Afzelechin-(4α→8)-epicatechin shifts activity from antiviral to cytotoxic .
Cytotoxicity and Selectivity
Antioxidant Capacity
- Proanthocyanidins from Selliguea feei, containing afzelechin/epiafzelechin units with A/B-type linkages, demonstrate high antioxidant capacity (up to 1.29 × 10<sup>4</sup> µmol TE/g), surpassing monomeric flavonoids .
Structure-Activity Relationships (SAR)
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances antiviral and antioxidant activities. For instance, epiafzelechin 3-O-gallate () shows increased antioxidant activity due to gallate substitution.
- Linkage Type : A-type (double) linkages in proanthocyanidins enhance stability and bioactivity compared to B-type (single) linkages .
Biological Activity
Afzelechin-(4α→8)-epiafzelechin is a biflavonoid compound derived from afzelechin, a type of flavan-3-ol. This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties. This article delves into the biological activity of Afzelechin-(4α→8)-epiafzelechin, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Afzelechin-(4α→8)-epiafzelechin has a molecular formula of with a molar mass of 546.52 g/mol. It is classified as a B-type proanthocyanidin and is structurally characterized by the presence of two afzelechin units linked through an (4α→8) bond.
| Property | Value |
|---|---|
| Molecular Formula | C30H26O10 |
| Molar Mass | 546.52 g/mol |
| CAS Number | 101339-37-1 |
| PubChem CID | 12395 |
Antioxidant Activity
Afzelechin-(4α→8)-epiafzelechin exhibits significant antioxidant properties, which are crucial in scavenging free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various studies. For instance, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby reducing inflammation .
Antibacterial Activity
Research indicates that Afzelechin-(4α→8)-epiafzelechin possesses antibacterial properties against several pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a natural antimicrobial agent .
Anti-tumor Properties
Afzelechin-(4α→8)-epiafzelechin has been investigated for its anti-tumor effects. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Herpes Simplex Virus Inhibition : A study reported that Afzelechin-(4α→8)-epiafzelechin extracted from Cassia javanica inhibited the replication of Herpes Simplex Virus Type 2 (HSV-2), suggesting its potential in antiviral therapy .
- Anti-diabetic Effects : Another investigation revealed that this compound improved insulin sensitivity and glucose uptake in adipocytes, indicating its role in managing diabetes .
Q & A
Q. How can researchers ensure compliance with FAIR data principles when publishing afzelechin-(4alpha-->8)-epiafzelechin datasets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
